1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione
Overview
Description
"1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione" is a chemical compound that represents a class of organic molecules known for their complex molecular architecture and diverse chemical properties. These compounds are of interest in various fields of chemical research due to their potential applications and the intriguing challenges they pose for synthesis and study.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including highly regioselective intramolecular aldol condensations. For example, the synthesis of cis- and trans- isomeric bridged diketones has been achieved through stereochemically defined pathways, highlighting the intricate strategies required to construct such compounds (Sinha et al., 1983).
Molecular Structure Analysis
The molecular structure of these compounds is determined using advanced techniques such as X-ray crystallography. The precise arrangement of atoms within the molecule provides insight into its reactivity and properties. For instance, the study of benzo[dithiophene derivatives has revealed their electronic, electrochemical, and electrical characteristics through molecular packing and single-crystal X-ray structural analysis (Getmanenko et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including carbanion-induced base-catalyzed synthesis and Diels–Alder reactivities. Such reactions lead to the formation of new compounds with different structures and properties. For example, the one-pot synthesis of highly functionalized isothiochromenes and benzo[c]thiochromenes demonstrates the versatility of these molecules in chemical transformations (Ram et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. Studies on compounds like benzo[dithiophene and its derivatives have shown how molecular packing influences their solid-state properties and potential applications in organic electronics (Takimiya et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for understanding the behavior of these compounds in various environments. The synthesis and characterization of derivatives like benzo[dithiophene-4,5-dione] highlight the capacity for chemical transformations and the development of materials with specific functions (Arroyave et al., 2012).
Scientific Research Applications
- Specific Scientific Field : Organic Electronics .
- Summary of the Application : “1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione” is used in the synthesis of conjugated systems for organic electronic applications . These conjugated systems are important for the development of organic electronic devices.
- Methods of Application or Experimental Procedures : The compound is synthesized through a series of reactions involving bromination of the benzothioxanthene bloc . The synthesis involves the use of reagents and solvents from commercial sources, reactions carried out under an argon atmosphere, and purification procedures such as flash chromatography . In some cases, microwave-assisted one-pot synthesis is used .
Future Directions
properties
IUPAC Name |
14-oxa-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8O3S/c19-17-11-6-5-10-9-3-1-2-4-13(9)22-14-8-7-12(18(20)21-17)15(11)16(10)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJAUMBAFBAMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065710 | |
Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
CAS RN |
14121-49-4 | |
Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14121-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H,3H-Thioxantheno(2,1,9-def)-2-benzopyran-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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